2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H22N4 and its molecular weight is 294.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Inhibitory Activity
This compound belongs to a class known for its specific inhibition of cyclic GMP phosphodiesterase, especially type V phosphodiesterase. This inhibition has shown potential in various medical applications, including the treatment of hypertension. For example, Dumaitre and Dodic (1996) have synthesized a series of compounds with similar structures and reported their enzymatic and cellular activity, as well as in vivo oral antihypertensive activity. These findings suggest potential therapeutic applications in cardiovascular diseases (Dumaitre & Dodic, 1996).
Role in Anticancer and Antimicrobial Activities
The pyrazolo[1,5-a]pyrimidine derivatives have been found to possess significant anticancer and antimicrobial properties. Research conducted by Riyadh (2011) demonstrated the synthesis of novel N-arylpyrazole-containing compounds, which, upon screening, showed promising inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of standard drugs like 5-fluorouracil (Riyadh, 2011).
Applications in PET Imaging
One of the derivatives of this compound, specifically designed for positron emission tomography (PET) imaging, has been synthesized as a potential ligand for in vivo imaging of CRF1 receptors. Kumar et al. (2003) developed a synthesis method for a highly selective CRF1 antagonist, demonstrating its potential in neuroimaging and the study of neurodegenerative diseases (Kumar et al., 2003).
Synthesis and Biological Evaluation
In another study, the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives was investigated. The study by Rahmouni et al. (2014) focused on the antibacterial activity of these compounds, revealing significant results and highlighting their potential in addressing bacterial infections (Rahmouni et al., 2014).
Structural and Mechanistic Studies
The compound's derivatives have also been the subject of structural and mechanistic studies. For instance, Portilla et al. (2006) conducted research on the hydrogen-bonded structure of similar compounds, which is crucial for understanding their chemical behavior and potential applications in various fields (Portilla et al., 2006).
Mechanism of Action
Target of Action
Related pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
It is suggested that related compounds may interact with their targets, leading to inhibition or activation of certain biological processes . For instance, a molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a related compound .
Biochemical Pathways
Related compounds have been shown to affect various biological processes, including the production of reactive oxygen species (ros) and the activity of acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .
Result of Action
Related compounds have shown to elicit better inhibition effects against plasmodium berghei .
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-5-10-19-16-11-13(3)20-18-17(14(4)21-22(16)18)15-8-6-12(2)7-9-15/h6-9,11,19H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAVHJISKXRKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.